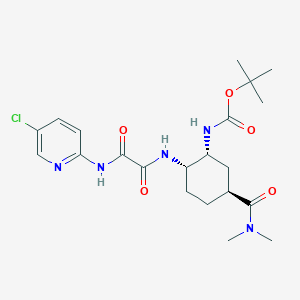

tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate

Descripción general

Descripción

La impureza 4 de Edoxaban es un subproducto que se forma durante la síntesis de Edoxaban, un nuevo fármaco anticoagulante. Edoxaban actúa como un inhibidor directo, selectivo y reversible del factor de coagulación Xa, que es crucial en la cascada de coagulación. Esta impureza es significativa en la investigación farmacéutica y el control de calidad para garantizar la pureza y la eficacia del producto farmacéutico final .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la impureza 4 de Edoxaban implica la síntesis del propio Edoxaban. El proceso normalmente incluye la reacción de la base libre de Edoxaban con ácido p-toluensulfónico en un sistema de solventes apropiado, como acetonitrilo y agua. El producto se cristaliza entonces a partir de la mezcla de reacción .

Métodos de producción industrial: La producción industrial de la impureza 4 de Edoxaban sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluyendo la temperatura, el pH y las proporciones de disolventes, para garantizar la formación constante de la impureza. Se emplean pasos de purificación adicionales, como la recristalización, para aislar la impureza con una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La impureza 4 de Edoxaban experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen el peróxido de hidrógeno y el oxígeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo por otro. .

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, oxígeno y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Halógenos, nucleófilos y otros agentes sustituyentes.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diversos derivados oxigenados, mientras que la reducción puede producir compuestos hidrogenados .

4. Aplicaciones de la investigación científica

La impureza 4 de Edoxaban tiene varias aplicaciones de investigación científica, incluyendo:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de la impureza 4 de Edoxaban no está bien documentado, ya que es principalmente un subproducto en lugar de un ingrediente farmacéutico activo. Su presencia puede afectar la estabilidad y eficacia generales de Edoxaban. La impureza puede interactuar con los mismos objetivos moleculares y vías que Edoxaban, lo que podría influir en la inhibición del factor de coagulación Xa .

Compuestos similares:

Impureza C de Edoxaban: Otro subproducto formado durante la síntesis de Edoxaban.

Impureza de Edoxaban Dipiridina: Un producto de degradación formado en condiciones de estrés oxidativo.

Comparación: La impureza 4 de Edoxaban es única en su vía de formación específica y su estructura química. En comparación con otras impurezas, puede tener perfiles de estabilidad y reactividad diferentes en diversas condiciones. Comprender estas diferencias es crucial para garantizar la calidad y la seguridad de Edoxaban como producto farmacéutico .

Comparación Con Compuestos Similares

Edoxaban Impurity C: Another byproduct formed during the synthesis of Edoxaban.

Edoxaban Dipyridine Impurity: A degradation product formed under oxidative stress conditions.

Comparison: Edoxaban impurity 4 is unique in its specific formation pathway and chemical structure. Compared to other impurities, it may have different stability profiles and reactivity under various conditions. Understanding these differences is crucial for ensuring the quality and safety of Edoxaban as a pharmaceutical product .

Actividad Biológica

tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

- Molecular Formula : C₁₉H₃₁ClN₄O₅

- Molecular Weight : 467.94 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of various cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial | Shows activity against specific bacterial strains, suggesting potential as an antibiotic. |

| Enzyme Inhibition | Acts as an inhibitor for certain enzymes involved in metabolic pathways. |

| Neuroprotective Effects | Exhibits protective effects on neuronal cells under stress conditions. |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.

- Receptor Binding : It may bind to receptors involved in signal transduction pathways that regulate cell growth and survival.

- Oxidative Stress Modulation : The compound helps in reducing oxidative stress in cells, which is crucial for protecting against neurodegenerative diseases.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Effects

In vitro assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as a novel antimicrobial agent.

Neuroprotective Properties

Research conducted on neuronal cell lines indicated that the compound could reduce cell death induced by oxidative stress. The protective effect was quantified using a cell viability assay where treated cells showed a 40% increase in survival compared to untreated controls.

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Intermediate Compounds : Initial reactions produce key intermediates through standard peptide coupling techniques.

- Final Coupling Reaction : The final product is synthesized by coupling tert-butyl carbamate with the prepared intermediate under controlled conditions to optimize yield and purity.

- Purification Techniques : High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels suitable for biological testing.

Propiedades

IUPAC Name |

tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDLJNAWLBVIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.